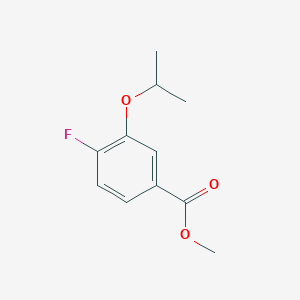

4-Fluoro--3-isopropoxybenzoic acid methyl ester

Description

4-Fluoro-3-isopropoxybenzoic acid methyl ester (CAS: 869990-48-7) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol. Its structure comprises:

Properties

IUPAC Name |

methyl 4-fluoro-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDNPKZBEVEOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropoxybenzoic acid methyl ester typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-isopropoxybenzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxybenzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-fluoro-3-isopropoxybenzoic acid.

Reduction: Formation of 4-fluoro-3-isopropoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-isopropoxybenzoic acid methyl ester has been investigated for its potential therapeutic properties. Compounds derived from this ester have shown promise in various biological assays:

- Inhibition of Protein Interactions : Research has indicated that derivatives of this compound can disrupt protein-protein interactions, specifically targeting the c-Myc-Max complex, which is crucial in cancer biology. In electrophoretic mobility shift assays (EMSA), certain derivatives demonstrated significant inhibitory activity, suggesting potential applications in cancer therapeutics .

- Enzyme Modulation : The compound has been explored for its ability to modulate enzyme activity, particularly in the context of DYRK1A/B inhibition. This modulation is significant for developing treatments for neurodegenerative diseases and other conditions where DYRK1A/B plays a role .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its structure allows for the introduction of functional groups that can be further modified to create complex organic molecules. For instance, it can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

- Development of Novel Derivatives : The ability to modify the isopropoxy and fluorine substituents opens pathways to synthesize novel derivatives with enhanced biological activities or improved solubility profiles .

Material Science

4-Fluoro-3-isopropoxybenzoic acid methyl ester is also being studied for its potential applications in material science:

- Liquid Crystal Materials : As an important intermediate, it can be utilized in the synthesis of liquid crystal materials, which are essential for display technologies and other electronic applications .

Case Study 1: Inhibition of c-Myc-Max Interaction

A study focused on screening derivatives of 4-Fluoro-3-isopropoxybenzoic acid methyl ester revealed that specific modifications could lead to compounds with IC50 values below 50 µM against the c-Myc-Max/DNA complex. This indicates a promising avenue for developing targeted cancer therapies based on these derivatives .

Case Study 2: DYRK1A/B Inhibition

In vivo pharmacokinetic studies demonstrated that certain fluorinated polyphenol derivatives derived from this compound exhibited improved bioavailability and stability in circulation, suggesting their potential as therapeutic agents for conditions influenced by DYRK1A/B activity. These findings underscore the importance of structural modifications on pharmacological outcomes .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Physical Properties :

- Density : 1.123 ± 0.06 g/cm³ (predicted).

- Boiling Point : 278.0 ± 20.0 °C (predicted).

The fluorine atom enhances electron-withdrawing effects, while the isopropoxy group introduces steric hindrance and lipophilicity.

Structural Analogs and Their Properties

Below is a comparative analysis of structurally related benzoic acid esters, focusing on substituent effects, physical properties, and applications:

Electron-Withdrawing Groups (EWGs):

- Fluorine (F) : Present in all listed compounds, fluorine increases ring electronegativity, stabilizing intermediates in nucleophilic substitution reactions. It also enhances metabolic stability in pharmaceuticals .

- Formyl (CHO) : In Methyl 4-fluoro-3-formylbenzoate, the formyl group acts as a reactive site for condensation or reduction reactions, making it valuable in multi-step syntheses .

Electron-Donating Groups (EDGs):

- This feature is advantageous in agrochemical design .

- Amino (NH₂): In 3-amino-4-methylbenzoic acid isopropyl ester, the amino group enables conjugation with carboxylic acids or activated carbonyls, useful in peptide-mimetic drug development .

Steric and Lipophilicity Considerations :

- The isopropoxy group contributes significantly to lipophilicity (logP), enhancing membrane permeability compared to smaller substituents like methoxy .

- Imidazopyridine-carboxamide in the complex analog () introduces hydrogen-bonding capacity, critical for target binding in kinase inhibitors.

Thermal and Physical Properties

- Boiling Points : The target compound’s boiling point (278°C) is higher than Methyl 3-fluorobenzoate (~200°C) due to increased molecular weight and substituent bulk .

- Density : The predicted density (1.123 g/cm³) aligns with aromatic esters containing halogen and alkoxy groups, which typically range from 1.1–1.3 g/cm³ .

Biological Activity

4-Fluoro-3-isopropoxybenzoic acid methyl ester (CAS Number: 869990-48-7) is a synthetic compound characterized by its unique chemical structure, which features a fluorine atom and an isopropoxy group attached to a benzoate moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in studying enzyme interactions and metabolic pathways.

The molecular formula for 4-Fluoro-3-isopropoxybenzoic acid methyl ester is with a molecular weight of 212.22 g/mol. The IUPAC name is methyl 4-fluoro-3-isopropoxybenzoate, and its structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| CAS Number | 869990-48-7 |

| Purity | 95% |

The biological activity of 4-Fluoro-3-isopropoxybenzoic acid methyl ester primarily involves its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may enhance its bioactivity. The presence of the fluorine atom on the aromatic ring is believed to increase binding affinity and selectivity towards various biological targets, such as enzymes and receptors.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has indicated that derivatives of this compound can disrupt protein-protein interactions, particularly in the context of oncogenic pathways involving the c-Myc-Max complex. In electrophoretic mobility shift assays (EMSA), certain derivatives demonstrated significant inhibition of c-Myc-Max/DNA binding, suggesting potential applications in cancer therapeutics .

- Comparative Activity : A study evaluated multiple derivatives of related compounds, revealing that those containing a carboxylic acid group exhibited superior activity compared to methyl esters like 4-Fluoro-3-isopropoxybenzoic acid methyl ester. For example, compounds with an IC50 below 50 µM were identified as potent inhibitors, while the methyl ester derivatives were largely inactive .

Table 1: Inhibition Potency of Compounds

| Compound Code | Inhibition (IC50, µM) |

|---|---|

| 4aa | 20.2 ± 1.3 |

| 4da | 11.6 ± 2.3 |

| 4ca | 43.0 ± 1.7 |

| 15 | 43.8 ± 2.9 |

| 16 | 23.8 ± 2.7 |

| 21 | 5.6 ± 0.7 |

This table illustrates the varying degrees of inhibition exhibited by different compounds in disrupting the c-Myc-Max/DNA complex, highlighting the relative potency of each compound tested.

Applications in Research

4-Fluoro-3-isopropoxybenzoic acid methyl ester serves as a valuable intermediate in organic synthesis and has potential applications in:

- Chemical Synthesis : As an intermediate for creating more complex organic molecules.

- Biological Research : To study enzyme-substrate interactions and metabolic pathways.

- Pharmaceutical Development : Investigated for its role in developing targeted therapies for cancer treatment due to its ability to inhibit critical protein interactions .

Q & A

Q. How can fluorinated benzoic acid esters improve polymer thermal stability?

- Material Design : Incorporate the ester as a monomer in polyesters or polyamides.

- Validation : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, attributed to fluorine’s electronegativity stabilizing the polymer backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.